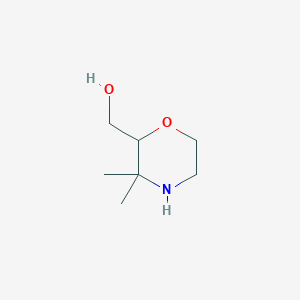
2-(3-氟苯基)吡嗪
描述
2-(3-Fluorophenyl)pyrazine is a chemical compound characterized by a pyrazine ring substituted with a fluorophenyl group at the 3-position
科学研究应用
2-(3-Fluorophenyl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Pyrazine derivatives, such as pyrrolopyrazine, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that these compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives have been shown to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazine derivatives have been shown to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-(3-Fluorophenyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazine derivatives, including 2-(3-Fluorophenyl)pyrazine, have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These interactions are often mediated through binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
2-(3-Fluorophenyl)pyrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to exhibit kinase inhibitory activity, which can affect cell signaling pathways involved in cell growth and proliferation . Additionally, 2-(3-Fluorophenyl)pyrazine may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Fluorophenyl)pyrazine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, pyrazine derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins . This inhibition can result in downstream effects on cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluorophenyl)pyrazine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit time-dependent changes in their biological activity, with some compounds showing increased or decreased activity over time . Additionally, the degradation products of 2-(3-Fluorophenyl)pyrazine may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(3-Fluorophenyl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is important to determine the threshold dose at which the compound exhibits toxic effects to ensure its safe use in therapeutic applications.
Metabolic Pathways
2-(3-Fluorophenyl)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s biological activity and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(3-Fluorophenyl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms, and it may accumulate in specific tissues or cellular compartments . The distribution of 2-(3-Fluorophenyl)pyrazine within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3-Fluorophenyl)pyrazine can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, pyrazine derivatives have been shown to localize in mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of 2-(3-Fluorophenyl)pyrazine is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-(3-Fluorophenyl)pyrazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenylhydrazine with a suitable pyrazine derivative under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(3-Fluorophenyl)pyrazine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 2-(3-Fluorophenyl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(3-Fluorophenyl)pyrazine-3-carboxylic acid.
Reduction: Formation of 2-(3-Fluorophenyl)pyrazine-3-amine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
相似化合物的比较
2-(3-Fluorophenyl)pyrazine is similar to other fluorinated pyrazines, such as 2-(2-fluorophenyl)pyrazine and 2-(4-fluorophenyl)pyrazine. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity. 2-(3-Fluorophenyl)pyrazine is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
属性
IUPAC Name |
2-(3-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQKKQDFJTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
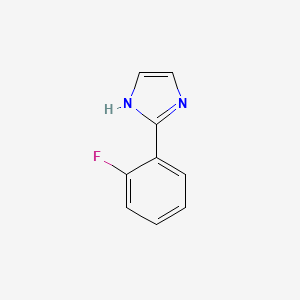
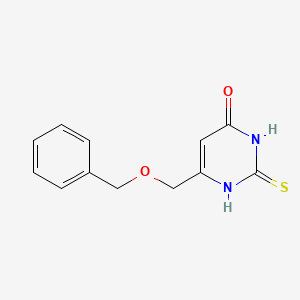
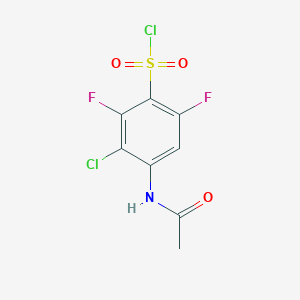
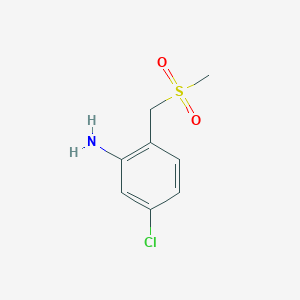
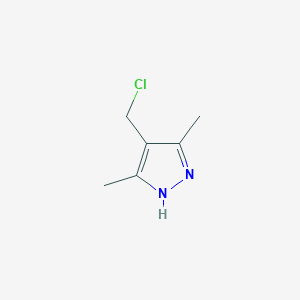
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
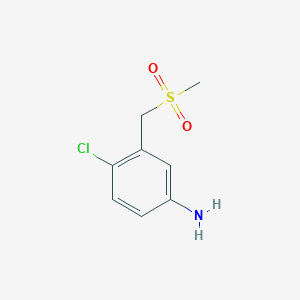
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)

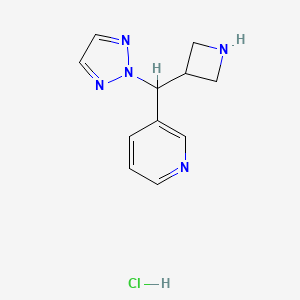
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
